![molecular formula C19H17NO3S B224972 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as MNDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MNDS is a synthetic compound that is produced through a multistep process, and its unique chemical structure makes it an attractive candidate for various research studies.
作用機序
The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has several advantages for use in laboratory experiments. It is a synthetic compound that can be produced in large quantities with high purity. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is also stable and can be stored for long periods without degradation. However, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole also has limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be further studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a plant growth regulator and as a pesticide with reduced environmental impact. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a dye and as a component in electronic devices. Further studies could also be conducted to better understand the mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole and to identify potential off-target effects.
合成法
The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole involves several steps, beginning with the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonic acid. This intermediate compound is then reacted with indole in the presence of a reducing agent to produce 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. The final product is purified through a series of steps, including recrystallization and chromatography. This synthesis method has been optimized to produce high yields of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole with high purity.
科学的研究の応用
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a plant growth regulator and as a pesticide. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a dye and as a component in electronic devices.
特性
製品名 |
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole |
|---|---|
分子式 |
C19H17NO3S |
分子量 |
339.4 g/mol |
IUPAC名 |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
InChIキー |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



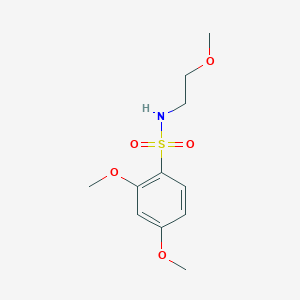
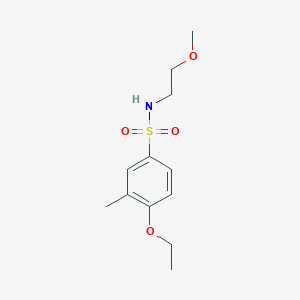




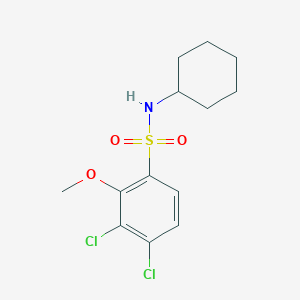


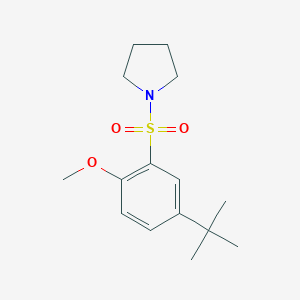
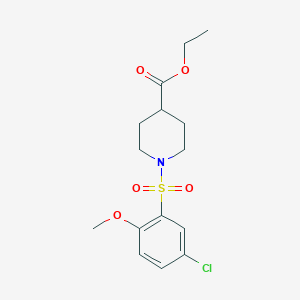
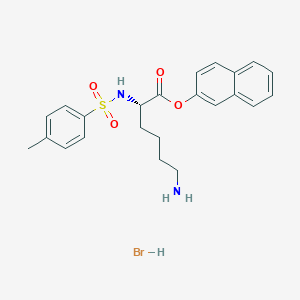
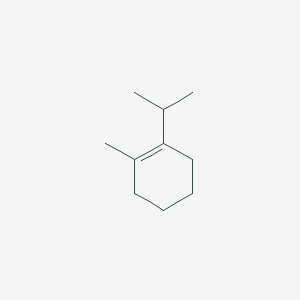
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)